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molecular formula C2H4O3<br>C2H4O3<br>HOCH2COOH B6592874 Glycolic acid CAS No. 26124-68-5

Glycolic acid

Cat. No. B6592874
M. Wt: 76.05 g/mol
InChI Key: AEMRFAOFKBGASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08524900B2

Procedure details

A 250-mL, 3-neck, rb flask equipped with a magnetic stirbar, a reflux condenser and a powder funnel was charged with potassium hydroxide (6.0 g, 90 mmol) then 2-hydroxyacetic acid (5.0 g, 65 mmol) with stirring. The solid reactants gradually reacted and liquified as significant heat was generated. Upon dissolution of all the reagents, flask containing the hot syrupy liquid was immersed in a 170° C. oil bath, then a solution of 4-chloro-7-methoxyquinoline (5.0 g, 26 mmol) in anhydrous DMSO (20 mL, 4 vol wrt quinoline) was added dropwise over 20-30 min via addition funnel. The resulting brown solution was maintained in the oil bath with stirring. After 2.5 h, the flask was removed from the oil bath, then quenched by the addition of water (100 mL, 5 vol wrt DMSO). The resulting brown solution was immersed in an ice bath, and the mixture was neutralized by the dropwise addition of 6 N HCl (15 mL, 1 equiv to KOH), which resulted in the formation of a thick yellow ppt and brought the mixture to pH 3. The mixture was filtered and washed with water and ACN. The solid products were dried under vacuum to yield 2-(7-methoxyquinolin-4-yloxy)acetic acid (2.16 g, 36% yield) as a yellow solid. (ESI, pos. ion) m/z: 234.1 (M+H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[OH:3][CH2:4][C:5]([OH:7])=[O:6].Cl[C:9]1[C:18]2[C:13](=[CH:14][C:15]([O:19][CH3:20])=[CH:16][CH:17]=2)[N:12]=[CH:11][CH:10]=1.Cl>CS(C)=O>[CH3:20][O:19][C:15]1[CH:14]=[C:13]2[C:18]([C:9]([O:3][CH2:4][C:5]([OH:7])=[O:6])=[CH:10][CH:11]=[N:12]2)=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
OCC(=O)O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=NC2=CC(=CC=C12)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CS(=O)C
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL, 3-neck, rb flask equipped with a magnetic stirbar, a reflux condenser and a powder funnel
CUSTOM
Type
CUSTOM
Details
The solid reactants gradually reacted
TEMPERATURE
Type
TEMPERATURE
Details
as significant heat
DISSOLUTION
Type
DISSOLUTION
Details
Upon dissolution of all the reagents, flask
ADDITION
Type
ADDITION
Details
containing the hot syrupy liquid
CUSTOM
Type
CUSTOM
Details
was immersed in a 170° C.
TEMPERATURE
Type
TEMPERATURE
Details
The resulting brown solution was maintained in the oil bath
CUSTOM
Type
CUSTOM
Details
the flask was removed from the oil bath
CUSTOM
Type
CUSTOM
Details
quenched by the addition of water (100 mL, 5 vol wrt DMSO)
CUSTOM
Type
CUSTOM
Details
The resulting brown solution was immersed in an ice bath
CUSTOM
Type
CUSTOM
Details
resulted in the formation of a thick yellow ppt
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
washed with water and ACN
CUSTOM
Type
CUSTOM
Details
The solid products were dried under vacuum

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
COC1=CC=C2C(=CC=NC2=C1)OCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.16 g
YIELD: PERCENTYIELD 36%
YIELD: CALCULATEDPERCENTYIELD 35.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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